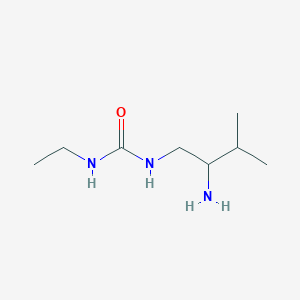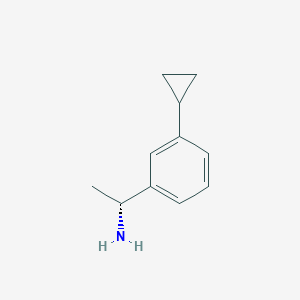![molecular formula C13H11ClFNO B13539802 6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile: , also known by its systematic name N-{[2-(2-Chloro-6-fluorophenyl)spiro[3.3]hept-2-yl]methyl}ethanamine , has the molecular formula C₁₆H₂₁ClFN and an average mass of 281.796 Da . This compound features a unique spirocyclic structure, which contributes to its interesting properties.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through cyclization reactions. Here’s a simplified synthetic route:
Alkylation: Start with 2-chloro-6-fluorophenylacetonitrile. Alkylate it with N-ethylamine to form the spirocyclic intermediate.
Cyclization: The spirocyclic intermediate undergoes intramolecular cyclization to form the desired compound.
Reaction Conditions: Reaction conditions may vary, but typical conditions include the use of strong bases and solvents suitable for cyclization reactions.
Industrial Production: While there isn’t extensive industrial-scale production data available, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon.
Reduction: Reduction of the nitrile group could yield an amine.
Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for cyclization.
Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products: The major products depend on the specific reaction conditions. Potential products include spirocyclic amines and derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure.
Chemistry: It serves as a model compound for studying spirocyclic systems.
Industry: Its reactivity makes it interesting for fine chemical synthesis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its spirocyclic nature suggests interactions with specific biological targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related spirocyclic compounds, such as [2-(Aminocarbonyl)-6-fluorophenyl]boronic acid . Highlighting its uniqueness lies in its specific spirocyclic arrangement.
Eigenschaften
Molekularformel |
C13H11ClFNO |
|---|---|
Molekulargewicht |
251.68 g/mol |
IUPAC-Name |
6-(5-chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H11ClFNO/c14-9-1-2-11(15)10(3-9)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2 |
InChI-Schlüssel |
DFWNADIMEVULMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C#N)C3=C(C=CC(=C3)Cl)F)COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)









